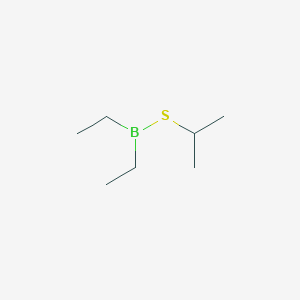
Borinic acid, diethylthio-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, diethylthio-, 1-methylethyl ester is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of borinic acid, diethylthio-, 1-methylethyl ester typically involves the reaction of diethylthioborane with isopropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for borinic acid derivatives often involve the use of organometallic reagents and boranes. For example, the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands such as diols or amino alcohols can yield borinic acid derivatives .
Analyse Des Réactions Chimiques
Borinic acid, diethylthio-, 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Borinic acid, diethylthio-, 1-methylethyl ester has several scientific research applications:
Biology: The compound’s ability to coordinate with alcohols and diols makes it useful in the study of biological molecules and processes.
Mécanisme D'action
The mechanism of action of borinic acid, diethylthio-, 1-methylethyl ester involves its ability to form stable complexes with various ligands. The compound’s enhanced Lewis acidity compared to boronic acids allows it to coordinate with alcohols, diols, and other nucleophiles. This coordination can facilitate various chemical transformations and reactions, making the compound a valuable reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Borinic acid, diethylthio-, 1-methylethyl ester can be compared with other borinic acid derivatives, such as:
Borinic acid, diphenyl-, 1-methylethyl ester: This compound has similar reactivity but different substituents, which can affect its chemical properties and applications.
Borinic acid, diethyl-, 1-methylethyl ester: This compound lacks the thio group, which can influence its reactivity and coordination behavior.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other borinic acid derivatives .
Propriétés
Numéro CAS |
191421-92-8 |
|---|---|
Formule moléculaire |
C7H17BS |
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
diethyl(propan-2-ylsulfanyl)borane |
InChI |
InChI=1S/C7H17BS/c1-5-8(6-2)9-7(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
WWGMPADTMAUHJW-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


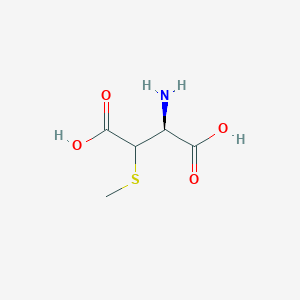
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)
![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)

![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
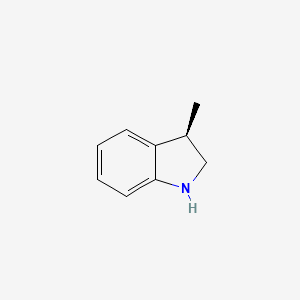
![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)


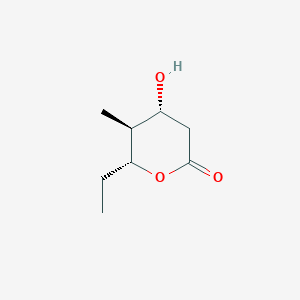
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
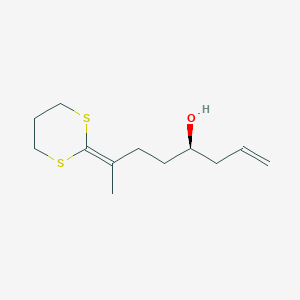
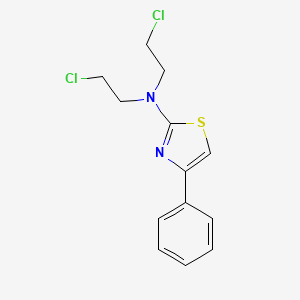
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
